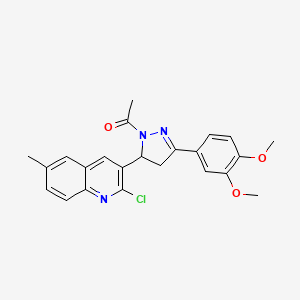
1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
The synthesis typically involves multi-step reactions starting from 2-chloro-6-methylquinoline and 3,4-dimethoxyphenyl derivatives, leading to the formation of the pyrazole ring. The synthetic route often includes the use of catalysts such as acetic acid in ethanol to enhance yield and purity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of quinoline and pyrazole possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II:
- Case Study : A recent investigation reported that a related pyrazole derivative displayed an IC50 value of 0.011 µM against COX-II, showcasing its potential as a selective anti-inflammatory agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death .
Binding Affinity Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with target proteins:
- Binding Affinity : The docking results suggest strong binding interactions with human prostaglandin reductase (PTGR2), indicating a plausible inhibitory action against inflammatory pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-5-7-18-16(9-13)10-17(23(24)25-18)20-12-19(26-27(20)14(2)28)15-6-8-21(29-3)22(11-15)30-4/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCXKEPFXWGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














